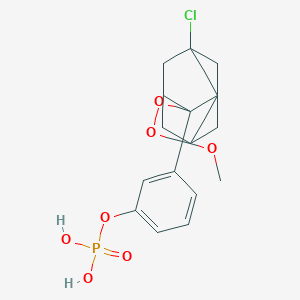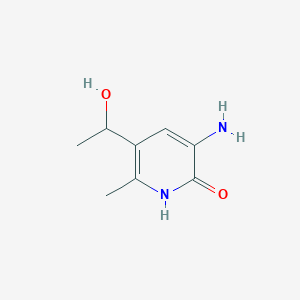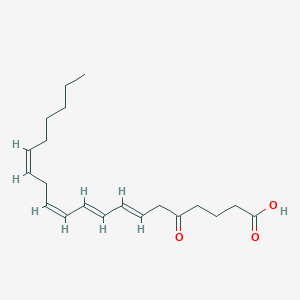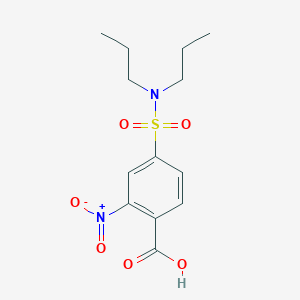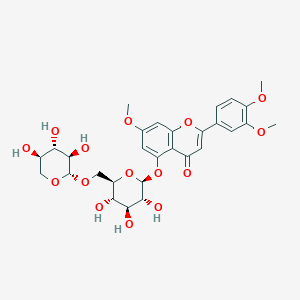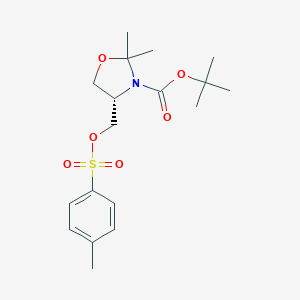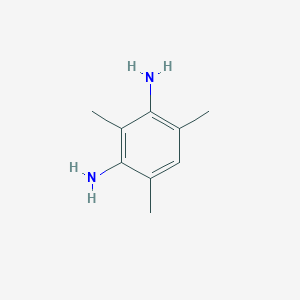
2,4-Diaminomesitylene
Overview
Description
Mechanism of Action
Target of Action
2,4-Diaminomesitylene, also known as 2,4,6-Trimethylbenzene-1,3-diamine, is primarily used in the synthesis of polyurethanes . It acts as a precursor in the non-phosgene production of isocyanate , which is a key component in the manufacture of polyurethanes.
Mode of Action
The compound undergoes oxidative carbonylation with methyl formate (MF), which can be produced from CO2 . This reaction provides a possible route for the non-phosgene production of isocyanate precursors . The process involves three different reaction paths: N-formylation by MF, condensation with in situ formed formaldehyde, and N-methylation by in situ formed dimethyl carbonate (DMC) .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidative carbonylation of the compound with methyl formate (MF) to produce isocyanate precursors . This process is part of a larger reaction network leading to the target product toluene-2,4-dicarbamate (TDC) and other side products .
Pharmacokinetics
It’s known that the compound is a solid, with a melting point of 89-91°c and a boiling point of approximately 2977±350 °C . It is insoluble in water but soluble in organic solvents such as alcohol and ether .
Result of Action
The result of the action of this compound is the production of isocyanate precursors, which are essential for the synthesis of polyurethanes . The oxidative carbonylation of this compound with methyl formate (MF) leads to the formation of toluene-2,4-dicarbamate (TDC) and other side products .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction with methyl formate (MF) is carried out under specific conditions, and the choice of catalyst can significantly affect the product distribution . The compound should be stored away from fire sources and oxidizing agents due to its combustible nature . It’s also important to handle the compound in a well-ventilated environment to avoid direct contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
2,4-Diaminomesitylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain oxidoreductase enzymes, which catalyze the oxidation-reduction reactions. These enzymes facilitate the conversion of this compound into its corresponding quinone derivatives, which are important intermediates in the synthesis of various bioactive compounds .
Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity. For example, the interaction with copper ions can enhance its catalytic properties, making it useful in oxidative coupling reactions . The compound’s ability to donate and accept electrons makes it a versatile participant in redox reactions, contributing to its wide range of biochemical applications.
Cellular Effects
Furthermore, this compound has been shown to affect the expression of genes related to oxidative stress response. By modulating the activity of transcription factors such as NF-κB, it can alter the expression of genes involved in antioxidant defense mechanisms . This modulation can lead to changes in cellular metabolism, including the enhancement of glycolytic pathways and the suppression of oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, this compound can increase the levels of neurotransmitters, leading to potential therapeutic effects in neurological disorders.
Additionally, this compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to the activation of signaling pathways such as the MAPK pathway, resulting in changes in gene expression and cellular responses. The compound’s ability to modulate enzyme activity and generate ROS highlights its multifaceted molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Exposure to light and oxygen can lead to the formation of degradation products, which may alter its biochemical activity.
Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . For example, prolonged exposure to this compound has been associated with persistent changes in gene expression and cellular metabolism, suggesting potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the generation of ROS and the subsequent oxidative damage to cellular components.
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biomedical research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its role as a substrate for various enzymes. One of the key metabolic pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of quinone derivatives . These quinone derivatives can further participate in redox reactions, contributing to the compound’s biochemical activity.
Additionally, this compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase enzymes . This conjugation enhances the compound’s solubility and facilitates its excretion from the body. The involvement of this compound in these metabolic pathways highlights its dynamic role in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, such as albumin . This interaction can affect the compound’s bioavailability and its ability to reach target tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diaminomesitylene can be synthesized through the catalytic hydrogenation of 2,4-dinitromesitylene. This process involves the reduction of nitro groups (-NO2) to amino groups (-NH2) using hydrogen gas in the presence of a catalyst. Common catalysts used for this reaction include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out under elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow hydrogenation processes. These processes utilize copper-aluminum oxide catalysts in a flow reactor, operating at temperatures around 120°C and pressures of 30 bar. The use of methanol or a methanol/isopropanol mixture as a solvent helps to facilitate the reaction and improve the selectivity towards the desired diamine product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminomesitylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: As mentioned earlier, it can be synthesized through the reduction of dinitro compounds.
Substitution: The amino groups in this compound can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: this compound itself.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diaminomesitylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polyurethanes and other industrial materials due to its reactivity and stability
Comparison with Similar Compounds
Similar Compounds
Toluene-2,4-diamine: Similar in structure but lacks the additional methyl groups present in 2,4-diaminomesitylene.
4,4’-Methylenedianiline: Contains two benzene rings connected by a methylene bridge, with amino groups at the 4 positions.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other aromatic diamines and contributes to its specific applications in various fields .
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184994 | |
| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-70-3 | |
| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3102-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


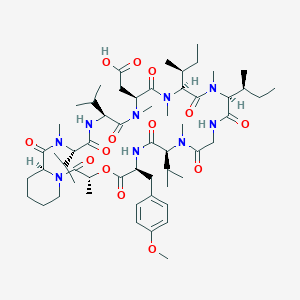
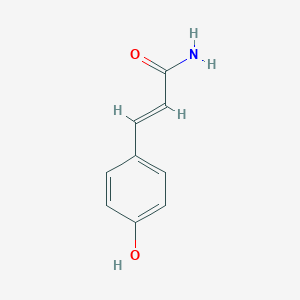
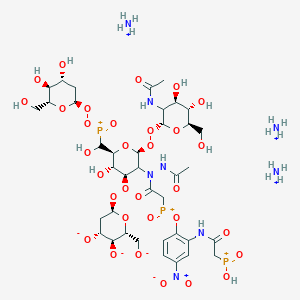
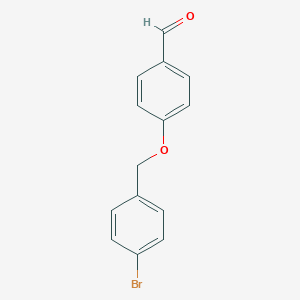
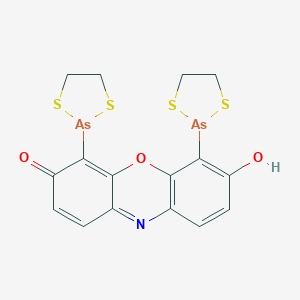
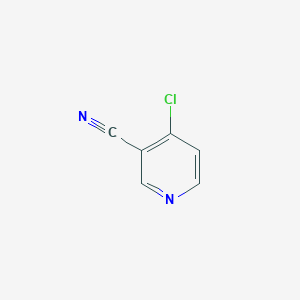
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
